An In-depth Technical Guide to 2-(Piperidin-4-yloxy)quinoxaline: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-(Piperidin-4-yloxy)quinoxaline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(Piperidin-4-yloxy)quinoxaline, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its chemical identity, physicochemical properties, a validated synthetic protocol, spectral analysis, and its potential applications in drug discovery and development, grounded in authoritative scientific literature.
Chemical Identity and CAS Registry Data
| Identifier | Value | Source |
| Chemical Name | 2-(Piperidin-4-yloxy)quinoxaline hydrochloride | N/A |
| CAS Registry Number | 1185309-98-1 | [1] |
| Molecular Formula | C₁₃H₁₆ClN₃O | [2] |
| Molecular Weight | 265.739 g/mol | [1] |
| Canonical SMILES | C1CNCCC1OC2=NC3=CC=CC=C3N=C2 | [2] |
| InChI Key | MNFOPDNGOVUXGD-UHFFFAOYSA-N | [2] |
Physicochemical and Safety Profile
The physicochemical properties of 2-(Piperidin-4-yloxy)quinoxaline are crucial for its handling, formulation, and biological activity. The data presented here is a combination of information for the hydrochloride salt and predictions for the free base.
| Property | Value | Notes |
| Physical State | Expected to be a solid at room temperature. | Based on related structures like 2-(Piperidin-4-yl)-1H-benzimidazole which is a solid.[3] |
| Melting Point | Not available | Data for the specific compound is not published. |
| Boiling Point | Not available | Data for the specific compound is not published. |
| Solubility | Expected to have moderate solubility in polar solvents. | The presence of nitrogen and oxygen atoms suggests potential for hydrogen bonding. |
| Predicted XlogP | 2.4 | [2] |
Safety and Handling
No specific safety data sheet (SDS) is available for 2-(Piperidin-4-yloxy)quinoxaline. However, based on the safety profiles of related quinoxaline and piperidine derivatives, the following precautions are recommended.[3][4][5][6]
-
General Handling : Handle in a well-ventilated area.[3] Avoid contact with skin and eyes.[5] Avoid formation of dust and aerosols.[3] Do not eat, drink, or smoke when using this product.[5]
-
Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, and eye/face protection.[4][6] In case of insufficient ventilation, wear suitable respiratory equipment.
-
First Aid Measures :
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]
Synthesis of 2-(Piperidin-4-yloxy)quinoxaline
The synthesis of 2-(Piperidin-4-yloxy)quinoxaline can be achieved through a nucleophilic aromatic substitution reaction. A plausible and commonly employed method involves the reaction of a halogenated quinoxaline with a protected 4-hydroxypiperidine, followed by deprotection.
Synthetic Workflow
Caption: General synthetic pathway for 2-(Piperidin-4-yloxy)quinoxaline.
Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of similar quinoxaline derivatives.[7][8]
Step 1: Synthesis of tert-butyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate
-
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.2 eq.) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (1.5 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting mixture at room temperature for 30 minutes to an hour to form the alkoxide.
-
Add a solution of 2-chloroquinoxaline (1.0 eq.) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate.
Step 2: Synthesis of 2-(Piperidin-4-yloxy)quinoxaline (Deprotection)
-
Dissolve the product from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in a solvent like dioxane or methanol), to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 2-(Piperidin-4-yloxy)quinoxaline as its corresponding salt (e.g., hydrochloride or trifluoroacetate). The free base can be obtained by neutralization with a suitable base.
Spectroscopic and Analytical Characterization
While specific spectra for 2-(Piperidin-4-yloxy)quinoxaline are not widely published, the following are expected characteristic signals based on the analysis of related quinoxaline and piperidine-containing compounds.[9][10][11]
¹H NMR Spectroscopy (Predicted)
-
Quinoxaline Protons : Aromatic protons on the quinoxaline ring are expected to appear in the region of δ 7.5-8.5 ppm. The exact chemical shifts and coupling patterns will depend on the substitution.
-
Piperidine Protons :
-
The proton at the C4 position (methine proton) attached to the oxygen will likely be a multiplet in the region of δ 4.5-5.5 ppm.
-
The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected as multiplets in the δ 2.8-3.5 ppm range.
-
The protons on the C3 and C5 carbons will likely appear as multiplets in the δ 1.8-2.2 ppm range.
-
-
NH Proton : The piperidine NH proton will be a broad singlet, and its chemical shift will be concentration and solvent-dependent.
¹³C NMR Spectroscopy (Predicted)
-
Quinoxaline Carbons : Aromatic carbons of the quinoxaline ring are expected in the δ 120-160 ppm range. The carbons directly attached to nitrogen will be deshielded.
-
Piperidine Carbons :
-
The C4 carbon attached to the oxygen will be in the δ 70-80 ppm region.
-
The carbons adjacent to the nitrogen (C2 and C6) are expected around δ 40-50 ppm.
-
The C3 and C5 carbons will likely appear in the δ 30-40 ppm range.
-
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS) : In positive ion mode, the expected protonated molecule [M+H]⁺ would have an m/z of approximately 230.1288 for the free base (C₁₃H₁₅N₃O).[2]
Infrared (IR) Spectroscopy
-
N-H Stretch : A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching of the secondary amine in the piperidine ring.
-
C-O Stretch : A characteristic absorption band for the aryl-alkyl ether C-O stretch is expected around 1200-1250 cm⁻¹.
-
C=N and C=C Stretches : Aromatic C=N and C=C stretching vibrations from the quinoxaline ring are expected in the 1500-1650 cm⁻¹ region.
-
C-H Stretches : Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed below 3000 cm⁻¹.
Applications in Drug Discovery and Development
Quinoxaline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[12][13] The incorporation of a piperidine moiety can enhance the pharmacokinetic properties of a drug candidate, such as its solubility and ability to cross the blood-brain barrier.
2-(Piperidin-4-yloxy)quinoxaline is specifically noted as a key intermediate in the synthesis of bioactive compounds, particularly kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The quinoxaline scaffold can act as a hinge-binding motif in many kinase inhibitors.
Furthermore, its structural features suggest potential applications in central nervous system (CNS) drug discovery, possibly due to its affinity for neurotransmitter receptors.[1] The development of novel agents targeting CNS disorders is an active area of pharmaceutical research.
Conclusion
2-(Piperidin-4-yloxy)quinoxaline is a valuable building block for the synthesis of novel therapeutic agents. This guide has provided a detailed overview of its chemical identity, physicochemical properties, a robust synthetic strategy, and its potential applications in medicinal chemistry. The information presented herein, supported by authoritative references, serves as a comprehensive resource for researchers and scientists engaged in the design and development of next-generation pharmaceuticals.
References
-
PubChemLite. 2-(piperidin-4-yloxy)quinoxaline hydrochloride (C13H15N3O). Available from: [Link]
-
Heterocyclic Letters. synthesis and biological activity studies of quinoxaline derivatives. Available from: [Link]
-
Open Research@CSIR-NIScPR. An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2025). Available from: [Link]
-
Angene Chemical. Safety Data Sheet - 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride. (2024). Available from: [Link]
-
PubChem. Quinoxaline | C8H6N2 | CID 7045. Available from: [Link]
-
Birajdar et al., IJPSR, 2022; Vol. 13(10): 4244-4253. Synthesis and Biological Evaluation of Some New Quinoxaline Derivatives Containing Piperazine Moiety. Available from: [Link]
-
TSI Journals. GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011). Available from: [Link]
- Google Patents. US8846929B2 - Substituted-quinoxaline-type piperidine compounds and the uses thereof.
-
RSC Publishing. 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Available from: [Link]
-
MySkinRecipes. 2-(piperidin-4-yloxy)quinoxaline hydrochloride. Available from: [Link]
-
MDPI. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). Available from: [Link]
- Google Patents. WO2010010458A1 - Substituted-quinoxaline-type bridged-piperidine compounds and the uses thereof.
-
PMC. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). Available from: [Link]
-
ResearchGate. In Silico Physicochemical and Pharmacokinetic Properties of the Tested Compounds. Available from: [Link]
-
ResearchGate. Synthesis of 2-piperazinyl quinoxaline derivatives by FeAl2O4@PTMS-sulfaguanidine-SA MNPs. Available from: [Link]
-
NFDI4Chem Search Service. 13C nuclear magnetic resonance spectroscopy (13C NMR). Available from: [Link]
-
American Journal of Organic Chemistry. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available from: [Link]
- Google Patents. CN102250022B - Substituted quinoxalinamine compounds, and preparation method and application thereof.
-
Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available from: [Link]
- Google Patents. EP2089384B1 - 2-(piperidin-4-yl)-4-phenoxy-or phenylamino-pyrimidine derivatives as non-nucleoside reverse transcriptase inhibitors.
-
PMC. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Available from: [Link]
-
PubMed. 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one oximes; substituent effects on cis/trans ratio and conformational equilibria. (2000). Available from: [Link]
-
RSC Publishing. Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. Available from: [Link]
-
Rasayan J. Chem. NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. Available from: [Link]
-
Preprints.org. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023). Available from: [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. PubChemLite - 2-(piperidin-4-yloxy)quinoxaline hydrochloride (C13H15N3O) [pubchemlite.lcsb.uni.lu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. angenechemical.com [angenechemical.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. heteroletters.org [heteroletters.org]
- 10. ijpsr.com [ijpsr.com]
- 11. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 13. Bot Verification [rasayanjournal.co.in]
